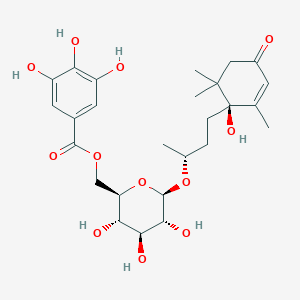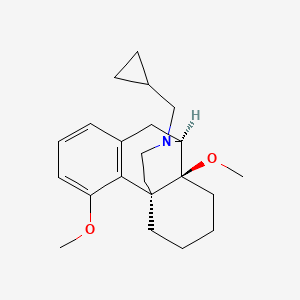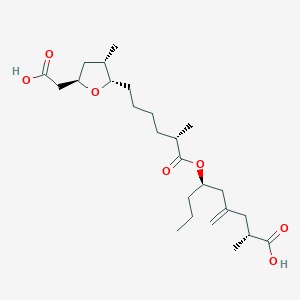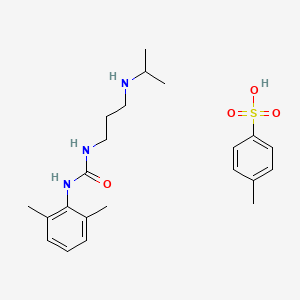
Recainam tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Recainam tosylate is an investigational Class I anti-arrhythmic agent that has been studied for its potential in the treatment of heart rhythm disorders. It is a derivative of recainam, which is known for its ability to modulate cardiac ion channels, thereby stabilizing cardiac rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Recainam tosylate is synthesized through the tosylation of recainam. The process involves the reaction of recainam with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound with high yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Recainam tosylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and amines.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are substituted recainam derivatives, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes formed by the removal of the tosylate group.
Scientific Research Applications
Recainam tosylate has several scientific research applications:
Mechanism of Action
Recainam tosylate exerts its effects by modulating cardiac ion channels. It primarily targets sodium channels in the heart, reducing the excitability of cardiac cells and stabilizing cardiac rhythm. This action helps to prevent abnormal heartbeats and maintain a regular heart rhythm .
Comparison with Similar Compounds
Lidocaine: Another Class I anti-arrhythmic agent that also targets sodium channels but has a different chemical structure.
Flecainide: Similar to recainam tosylate in its mechanism of action but differs in its chemical composition and pharmacokinetics.
Propafenone: Another sodium channel blocker with additional beta-blocking properties.
Uniqueness: this compound is unique due to its tosylate group, which enhances its reactivity in chemical reactions and its potential as a model compound in research. Additionally, its specific modulation of cardiac ion channels makes it a promising candidate for the treatment of heart rhythm disorders .
Properties
CAS No. |
74752-08-2 |
|---|---|
Molecular Formula |
C22H33N3O4S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H25N3O.C7H8O3S/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;1-6-2-4-7(5-3-6)11(8,9)10/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);2-5H,1H3,(H,8,9,10) |
InChI Key |
RJWVPIGRUWQLIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C |
Synonyms |
N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea recainam recainam hydrochloride recainam tosylate Wy 42362 Wy-42,362 Wy-42362 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




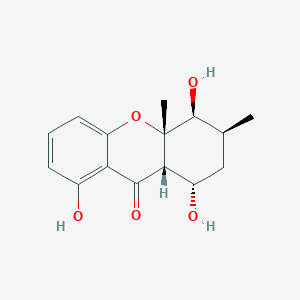
![Cucurbit[10]uril](/img/structure/B1258260.png)
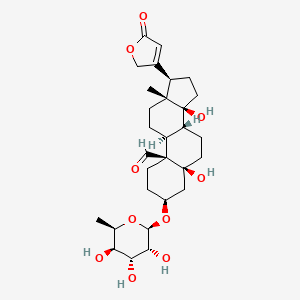
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)
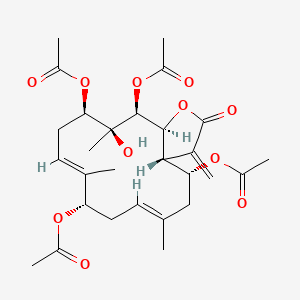
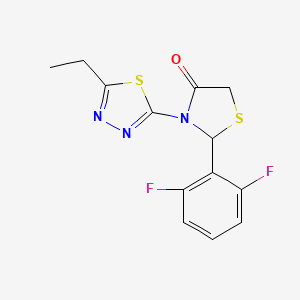

![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)
